Acetoin is primarily produced through microbial fermentation processes, particularly by certain strains of bacteria such as Bacillus subtilis and Lactobacillus species. It is classified as a ketone and a secondary alcohol due to its functional groups. The compound is recognized for its sweet, buttery flavor, making it valuable in the food industry, particularly in dairy products and flavorings.
Acetoin can be synthesized through several methods, primarily involving microbial fermentation. The following methods are notable:
Fermentation processes often require specific conditions such as pH control, temperature regulation, and nutrient supplementation to maximize acetoin yield. For example, batch fermentation in nutrient-rich media has been shown to significantly influence product concentration .
Acetoin-13C4 has a molecular structure characterized by a hydroxyl group (-OH) and a carbonyl group (C=O) within a four-carbon chain. The structural formula can be represented as follows:
In its isotopically labeled form, the carbon atoms are denoted as , indicating their heavier isotopic nature.
Acetoin participates in various chemical reactions:
The reactions involving acetoin are significant in metabolic pathways and can be influenced by environmental factors such as pH and temperature.
The production of acetoin from glucose involves several enzymatic steps within microbial cells:
This process highlights the importance of specific enzymes in regulating the flow of metabolites towards acetoin synthesis .
Research indicates that optimizing enzyme activities within microbial strains can significantly enhance acetoin yields.
Relevant data indicate that acetoin's properties make it suitable for various applications in food flavoring and chemical synthesis .
Acetoin has diverse applications across multiple fields:
Acetoin-13C₄ (chemical name: (±)-3-Hydroxybutan-2-one-13C₄) is a stable isotope-labeled analog of acetoin where all four carbon atoms are replaced by the non-radioactive carbon-13 (¹³C) isotope. Its molecular formula is ¹³C₄H₈O₂, with a molecular weight of 92.08 g/mol, compared to 88.11 g/mol for unlabeled acetoin (CAS 513-86-0) [1] [4] [7]. The ¹³C enrichment exceeds 99%, ensuring minimal natural isotope interference in detection [7]. The SMILES notation ([¹³CH₃][¹³C]([H])(O)[¹³C]([¹³CH₃])=O
) explicitly denotes isotopic positions: the methyl groups, carbonyl carbon, and chiral methine carbon are uniformly substituted with ¹³C [1] [8]. This labeling preserves the compound’s inherent physicochemical properties—such as water solubility and reactivity—while enabling precise tracking via spectroscopic techniques [4] [5].
Table 1: Physicochemical Properties of Acetoin-13C₄
Property | Specification |
---|---|
Molecular Formula | ¹³C₄H₈O₂ |
Molecular Weight | 92.08 g/mol |
SMILES Notation | [¹³CH₃][¹³C]([H])(O)[¹³C]([¹³CH₃])=O |
Storage Temperature | -20°C |
Shipping Conditions | Room Temperature |
Purity | ≥95% (HPLC/MS confirmed) |
CAS (Unlabeled Parent) | 513-86-0 |
Stable isotope labeling, exemplified by Acetoin-13C₄, revolutionizes the study of microbial metabolic fluxes and enzyme kinetics. By serving as an isotopic tracer, it allows:
This isotopic tool circumvents radioactivity hazards and provides high sensitivity for dynamic pathway modeling [7] [9].
Acetoin-13C₄ exhibits identical biochemical reactivity to unlabeled acetoin but differs detectably in spectral properties and metabolic tracing utility:
Table 2: Metabolic Parameters of Acetoin vs. Engineered Analogs
Parameter | Unlabeled Acetoin | Acetoin-13C₄ |
---|---|---|
Theoretical Max Yield | 0.48 g/g glucose | Identical |
Engineered Titers | 7.6 g/L | Not applicable |
Catabolic Enzyme Targets | acoB gene product | Identical |
Detection Limit (LC-MS) | ~1 µM | ~0.1 µM |
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